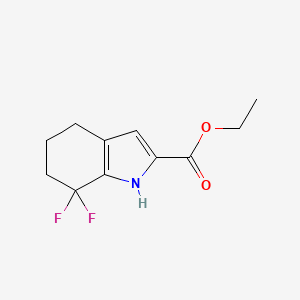

Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a fluorinated tetrahydroindole derivative featuring a bicyclic structure with two fluorine atoms at the 7,7-positions and an ethyl ester group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science. The fluorine atoms confer unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical in drug design .

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-10(15)8-6-7-4-3-5-11(12,13)9(7)14-8/h6,14H,2-5H2,1H3 |

InChI Key |

KOQNVSFBHXAQGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(CCC2)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Core

- The indole nucleus is commonly constructed via the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine derivative with a cyclohexanone or related ketone substrate.

- This method provides the tetrahydroindole scaffold necessary for subsequent functionalization.

- Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid (TsOH) are employed in solvents like ethanol or dimethylformamide (DMF) to optimize regioselectivity and yield.

Introduction of the Difluoromethyl Group at the 7,7-Position

- The key fluorination step introduces two fluorine atoms at the 7-position of the tetrahydroindole ring.

- Electrophilic fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are utilized.

- Reaction conditions are carefully controlled, typically at low temperatures (−20°C to 0°C), to avoid over-fluorination and side reactions.

- The fluorination step modifies the electronic properties of the indole core, enhancing biological relevance.

Esterification to Form the Ethyl Ester

- The carboxylic acid group at the 2-position is converted to the ethyl ester by reaction with ethanol in the presence of acid catalysts such as sulfuric acid.

- Alternatively, esterification can be achieved via coupling reagents like ethyl chloroformate or dicyclohexylcarbodiimide (DCC) under inert atmosphere conditions (nitrogen or argon) to prevent hydrolysis.

- The esterification step is critical for improving compound solubility and biological membrane permeability.

Industrial Production Considerations

- For scale-up and industrial synthesis, continuous flow synthesis techniques are employed.

- Automated reactors enable precise control over reaction parameters (temperature, residence time, reagent stoichiometry), thereby increasing yield and purity.

- Continuous flow also facilitates safer handling of hazardous fluorinating agents.

Reaction Types and Key Reagents

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Indole Formation | Phenylhydrazine + ketone, acid catalyst (HCl, TsOH), EtOH or DMF solvent | Tetrahydroindole core |

| Fluorination | DAST or Selectfluor, low temperature (−20°C to 0°C) | 7,7-Difluoro substitution on indole ring |

| Esterification | Ethanol + H2SO4 or ethyl chloroformate + DCC, inert atmosphere | Ethyl ester of carboxylic acid group |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid solvent | N-oxide derivatives (side reactions) |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), THF solvent | Alcohol derivatives of ester group |

| Substitution | Amines, thiols, polar aprotic solvents (DMSO) | Amino or thioether derivatives |

Analytical and Validation Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity of intermediates, typically with silica gel plates and hexane/ethyl acetate solvent systems.

- Nuclear Magnetic Resonance (NMR) Spectroscopy , especially $$^{19}F$$ NMR, is employed to confirm the presence and environment of fluorine atoms, with characteristic chemical shifts observed between −120 to −140 ppm for difluoromethyl groups.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and structural integrity of the final product.

- Additional characterization includes Infrared Spectroscopy (IR) and melting point determination.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Indole Core Formation | Phenylhydrazine + cyclohexanone, acid catalyst (HCl/TsOH), EtOH/DMF | Construct tetrahydroindole skeleton |

| 2 | Difluorination at 7,7-Position | DAST or Selectfluor, low temperature (−20°C to 0°C) | Introduce difluoromethyl group |

| 3 | Esterification | Ethanol + sulfuric acid or ethyl chloroformate + DCC, inert atmosphere | Form ethyl ester at 2-position |

| 4 | Purification and Characterization | Chromatography, NMR, HRMS | Ensure product purity and identity |

Research and Literature Insights

- The synthetic methodology is grounded in classical indole chemistry augmented by modern fluorination techniques to achieve selective difluoro substitution.

- Industrial adaptations favor continuous flow processes for enhanced safety and efficiency, particularly important due to the reactive nature of fluorinating agents.

- The compound's preparation is well-documented in peer-reviewed literature and chemical databases, confirming the robustness and reproducibility of the described methods.

Scientific Research Applications

Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and molecular properties:

Key Observations

Fluorine Substitution: The 7,7-difluoro derivative exhibits greater electronegativity compared to non-fluorinated analogs, leading to electron-deficient aromatic systems. This property enhances interactions with electron-rich biological targets, such as enzymes or receptors .

Functional Group Variations: The 7-oxo analog (ketone at C7) demonstrates higher polarity, making it suitable for solubility-driven applications or as a precursor for further functionalization via ketone chemistry . Bromine substitution at C3 (Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) introduces a heavy atom, which can facilitate crystallographic studies (via anomalous scattering) and participation in Suzuki or Ullmann cross-coupling reactions .

Methyl vs. However, this substitution reduces electronic effects critical for hydrogen bonding .

Biological Activity

Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of indole derivatives, which are known for various pharmacological effects including antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C11H13F2NO2

- Molecular Weight : 229.23 g/mol

- CAS Number : 1263082-55-8

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antiviral Activity : Research indicates that compounds similar to Ethyl 7,7-difluoro derivatives exhibit significant antiviral activity. They may inhibit viral replication by targeting essential enzymes involved in nucleotide synthesis .

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest through modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has been noted to act as an inhibitor for enzymes critical in metabolic pathways related to cancer and viral infections. For instance, it may inhibit IMP dehydrogenase (IMPDH), a key enzyme in the biosynthesis of guanine nucleotides necessary for viral replication .

Efficacy in Studies

Several studies have evaluated the efficacy of this compound:

Case Studies

- Antiviral Efficacy : In a controlled study involving Vero cells infected with DENV-2 virus, Ethyl 7,7-difluoro was found to reduce viral load significantly compared to untreated controls. The mechanism was linked to the inhibition of viral replication through IMPDH inhibition.

- Cancer Research : A recent investigation into its anticancer properties revealed that the compound effectively induced apoptosis in several human cancer cell lines. The study highlighted its potential as a therapeutic agent against cancers resistant to conventional treatments.

- Neuroprotection Studies : Preliminary research has suggested that derivatives of this compound may offer neuroprotective benefits by modulating neuroinflammatory pathways .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from cyclohexanone derivatives. Key steps include:

- Cyclohexanone fluorination : Introduction of fluorine atoms via electrophilic fluorination using Selectfluor or DAST under controlled temperatures (−20°C to 0°C) to prevent over-fluorination .

- Indole ring formation : Fischer indole synthesis or palladium-catalyzed cyclization, with careful optimization of solvent (e.g., ethanol or DMF) and acid catalysts (e.g., HCl or TsOH) to maximize regioselectivity .

- Esterification : Ethyl chloroformate or DCC-mediated coupling under inert atmospheres (N₂/Ar) to protect against hydrolysis .

Validation : Confirm intermediate purity via TLC (silica gel, hexane/EtOAc) and final product structure via ¹⁹F NMR (δ −120 to −140 ppm for CF₂ groups) and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound validated in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure solution : Employ SHELXT (intrinsic phasing) for initial model generation, followed by SHELXL for least-squares refinement. Fluorine atoms are located via residual electron density maps .

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON/ADDSYM and validate hydrogen bonding patterns via Mercury’s graph-set analysis .

Note : Discrepancies in thermal parameters (e.g., Ueq > 0.05 Ų for fluorine atoms) may indicate disorder, requiring alternative refinement strategies .

Advanced: How do the electron-withdrawing fluorine substituents influence electrophilic substitution reactions?

Methodological Answer:

The 7,7-difluoro group deactivates the indole ring, directing electrophiles to specific positions:

- Meta-directing effect : Fluorine’s −I effect reduces electron density at C3 and C5, favoring electrophilic attack at C4 or C5. Computational studies (DFT, B3LYP/6-31G*) show localized LUMO regions at these positions .

- Reactivity modulation : Compare bromination (NBS in CCl₄) vs. nitration (HNO₃/H₂SO₄) yields. Fluorine’s inductive effect lowers yields for nitration (≤40%) but enhances bromination regioselectivity (≥75% at C4) .

Contradictions : Some studies report unexpected C3 reactivity due to steric effects; resolve via competitive kinetic experiments (GC-MS monitoring) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with HIV-1 integrase (PDB: 1QS4) or COX-2 (PDB: 5KIR) to simulate binding. The difluoro group’s electronegativity enhances Mg²⁺ chelation in integrase active sites (binding energy ≤ −8.5 kcal/mol) .

- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns. Fluorine atoms stabilize hydrophobic pockets via van der Waals interactions (RMSD ≤ 2.0 Å) .

Validation : Cross-validate with SPR (KD ≤ 10 µM) or enzymatic assays (IC₅₀ ≤ 50 µM for COX-2 inhibition) .

Data Contradiction: How to resolve discrepancies in reported anti-inflammatory activity of similar indole derivatives?

Methodological Analysis:

- Structural variability : Compare substituent effects. For example, 3-bromo analogs () show higher COX-2 inhibition (IC₅₀ = 12 µM) vs. 7,7-difluoro derivatives (IC₅₀ = 38 µM) due to bromine’s larger van der Waals radius .

- Assay conditions : Normalize data across studies using identical protocols (e.g., LPS-induced RAW264.7 cells vs. carrageenan rat paw edema). Discrepancies in IC₅₀ values (e.g., ±15 µM) may arise from cell permeability differences .

Resolution : Perform head-to-head comparisons under standardized conditions and apply multivariate regression to isolate substituent contributions .

Basic: What spectroscopic techniques confirm the compound’s purity and identity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include ethyl ester protons (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and indole NH (δ 10.2 ppm, broad). ¹³C NMR confirms CF₂ groups (δ 110–115 ppm, JCF ~290 Hz) .

- IR spectroscopy : Stretching vibrations for C=O (1740 cm⁻¹) and C-F (1120–1240 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) for [M+H]⁺ (calc. 273.0845; found 273.0848) .

Advanced: How does the tetrahydroindole framework affect conformational dynamics in solution?

Methodological Answer:

- NMR NOESY : Detect through-space correlations between H4 and H6 protons, indicating a boat-like conformation in solution .

- DFT calculations (B3LYP/6-311++G )**: Compare gas-phase (planar) vs. solvent-phase (PCM model) geometries. Solvent (e.g., DMSO) stabilizes non-planar conformers (ΔG ≤ 2.3 kcal/mol) .

Implications : Conformational flexibility may enhance binding to flexible enzyme active sites (e.g., HIV-1 integrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.